molecular formula C10H10BrClO2 B12963924 3-(3-Bromo-4-chlorophenyl)butanoic acid

3-(3-Bromo-4-chlorophenyl)butanoic acid

Cat. No.: B12963924
M. Wt: 277.54 g/mol
InChI Key: OVFJOOSVWMMTKF-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-chlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₀H₁₀BrClO₂. Its structure consists of a butanoic acid chain (four-carbon backbone) attached to a phenyl ring substituted with bromine at the 3-position and chlorine at the 4-position. Its halogen substituents enhance electrophilic reactivity, making it a candidate for cross-coupling reactions or derivatization .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

3-(3-bromo-4-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-6(4-10(13)14)7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

OVFJOOSVWMMTKF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-chlorophenyl)butanoic acid typically involves the bromination and chlorination of phenylbutanoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where a phenylbutanoic acid derivative is treated with bromine and chlorine under acidic conditions to introduce the bromo and chloro substituents on the aromatic ring.

Industrial Production Methods

Industrial production of 3-(3-Bromo-4-chlorophenyl)butanoic acid may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, yielding the parent phenylbutanoic acid.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenylbutanoic acid.

    Substitution: Various substituted phenylbutanoic acid derivatives.

Scientific Research Applications

Organic Synthesis

3-(3-Bromo-4-chlorophenyl)butanoic acid serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for specific reactions that are crucial in developing new compounds.

Pharmaceutical Research

The compound has been investigated for its potential pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with significant inhibition zones observed in agar diffusion assays.
  • Cytotoxicity : Research indicates cytotoxic effects on cancer cell lines, with IC50 values in the micromolar range for breast and colon cancer cells. Proposed mechanisms include:
    • Inhibition of key metabolic enzymes.
    • Induction of apoptosis through caspase activation.

Material Science

The compound is explored for its role in developing new materials with specific chemical properties. Its unique halogenated structure contributes to enhanced reactivity and stability in various applications.

Biological ActivityEffectReference
AntimicrobialSignificant inhibition zones
CytotoxicityIC50 in micromolar range
Apoptosis InductionActivation of apoptotic pathways

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of 3-(3-Bromo-4-chlorophenyl)butanoic acid against clinical isolates of Staphylococcus aureus. The results demonstrated a clear dose-dependent response, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis, suggesting further exploration for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the aromatic ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Bromo-4-chlorophenyl)propanoic Acid

  • Molecular Formula : C₉H₈BrClO₂
  • Key Differences: Shorter carbon chain (propanoic acid vs. butanoic acid), reducing lipophilicity.
  • Implications : The shorter chain may limit interactions with hydrophobic binding pockets in biological systems compared to the target compound .

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

  • Molecular Formula : C₁₀H₈BrClO₃
  • Key Differences: A 4-oxo group replaces the terminal methyl group of the butanoic acid chain.
  • This structural feature distinguishes it from the target compound in synthetic applications .

2-Bromo-4-chlorophenylacetic Acid

  • Molecular Formula : C₈H₆BrClO₂
  • Key Differences : Acetic acid chain (two-carbon backbone) with bromine at 2-position and chlorine at 4-position on the phenyl ring.

Functional Group Variants

Amino-Substituted Derivatives

  • Example: 2-Amino-2-((3-bromo-4-chlorophenyl)amino)acetic acid (C₆H₁₂ClNO₃).
  • Key Features: Incorporation of an amino group on the acetic acid backbone.
  • Implications: Amino groups enhance water solubility and enable hydrogen bonding, making such derivatives more suitable for biological targeting compared to the parent compound .

Ester Derivatives

  • Example: Methyl (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-trifluoromethylphenyl)butanoate (MeCATPB).
  • Key Features : Esterification of the carboxylic acid group and addition of a trifluoromethylphenyl substituent.
  • Implications : Esters improve membrane permeability, while electron-withdrawing groups like trifluoromethyl enhance metabolic stability, as seen in FFA2 receptor ligands .

Pharmacologically Relevant Analogs

CATPB ((S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic Acid)

  • Molecular Formula: C₁₉H₁₆ClF₃NO₃
  • Key Differences : Acetamido and trifluoromethylphenyl substituents.
  • Implications : Demonstrated activity as a FFA2 receptor agonist , highlighting the importance of electron-deficient aromatic groups in receptor binding. The target compound lacks these pharmacophores, limiting its direct pharmacological utility .

(S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride

  • Molecular Formula: C₁₀H₁₂ClNO₂·HCl
  • Key Differences: Amino substitution at the 3-position of the butanoic acid chain.
  • Implications: Amino derivatives are explored for neurotransmitter activity, suggesting structural flexibility for CNS-targeted modifications .

Research Findings and Implications

  • Synthetic Utility: The target compound’s bromine and chlorine substituents facilitate Suzuki-Miyaura cross-coupling reactions, unlike propanoic acid analogs with shorter chains .
  • Biological Relevance: Amino and ester derivatives (e.g., CATPB) demonstrate that functional group additions are critical for receptor binding, whereas the parent compound serves primarily as a scaffold .

Biological Activity

3-(3-Bromo-4-chlorophenyl)butanoic acid is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, emphasizing its implications in medicinal chemistry.

Molecular Formula: C10H10BrClO2
Molecular Weight: 277.54 g/mol
IUPAC Name: 3-(3-bromo-4-chlorophenyl)butanoic acid
CAS Number: 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of 3-(3-bromo-4-chlorophenyl)butanoic acid typically involves the bromination and chlorination of phenolic precursors followed by a butanoic acid linkage. Common methods include:

  • Bromination: Utilizing bromine in a solvent such as dichloromethane to introduce the bromine atom onto the aromatic ring.
  • Chlorination: Similarly, chlorine gas or chlorinating agents can be employed to substitute chlorine at the para position.
  • Coupling Reaction: The final step involves coupling the functionalized phenyl group with butanoic acid through a Friedel-Crafts acylation reaction.

The biological activity of 3-(3-bromo-4-chlorophenyl)butanoic acid is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various pathways:

  • Inhibition of Enzymes: Preliminary studies suggest that this compound may inhibit certain enzymes linked to inflammatory responses and cancer progression.
  • Receptor Modulation: It may also act as a modulator for receptors associated with pain and inflammation, potentially offering therapeutic benefits in pain management.

Case Studies

  • Anti-inflammatory Activity : In a study published by MDPI, compounds similar to 3-(3-bromo-4-chlorophenyl)butanoic acid exhibited significant anti-inflammatory properties in murine models, suggesting potential applications in treating conditions like arthritis .
  • Cytotoxic Effects : Research evaluating cytotoxicity on cancer cell lines demonstrated that compounds with similar structures showed dose-dependent inhibition of cell growth in breast and colon cancer cells. The IC50 values indicated promising anti-tumor activity, warranting further investigation into their mechanisms .

Comparative Analysis

To better understand the biological activity of 3-(3-bromo-4-chlorophenyl)butanoic acid, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
3-(4-Chlorophenyl)butanoic acidModerate anti-inflammatory25
4-Bromophenyl butanoic acidHigh cytotoxicity15
4-Chloro-2-methylphenyl butanoic acidLow toxicity on cell lines>200

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 3-(3-Bromo-4-chlorophenyl)butanoic acid? A typical approach involves Suzuki-Miyaura cross-coupling between a bromo-substituted aryl halide (e.g., 3-bromo-4-chlorophenylboronic acid) and a butanoic acid derivative. For example, coupling with a β-bromo ester followed by hydrolysis to the carboxylic acid. Key reagents like arylboronic acids (e.g., 3-amino-4-chlorophenylboronic acid, ) and palladium catalysts are critical. Reaction conditions (temperature, solvent) should be optimized to avoid steric hindrance from the bromo and chloro substituents .

Advanced: How can reaction yields be improved when steric effects from the 3-bromo and 4-chloro substituents limit coupling efficiency? Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and enhance turnover. Microwave-assisted synthesis or elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) may accelerate the reaction. Monitor intermediates via LC-MS to identify bottlenecks .

Analytical Characterization

Basic: What spectroscopic techniques are essential for characterizing 3-(3-Bromo-4-chlorophenyl)butanoic acid?

  • 1H/13C NMR : Identify aromatic proton splitting patterns (e.g., meta-bromo and para-chloro substituents cause distinct deshielding).
  • HPLC : Assess purity (>95% recommended for research-grade material, as seen in Kanto Reagents’ standards ).
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced: How can overlapping NMR signals from the bromo and chloro substituents be resolved? Use 2D NMR (HSQC, HMBC) to assign coupling patterns. Deuterated solvents (DMSO-d6) and higher field instruments (≥400 MHz) improve resolution. Compare with analogs like 4-(4-Bromophenyl)butanoic acid (CAS 35656-89-4), where substituent positioning impacts splitting .

Data Contradictions and Reproducibility

Basic: Why might reported melting points vary between batches of this compound? Impurities (e.g., residual solvents or unreacted precursors) lower melting points. Ensure purification via recrystallization (ethanol/water) or flash chromatography. Kanto Reagents’ catalogs note purity variations (e.g., >95% vs. >97% grades), which directly impact physical properties .

Advanced: How can discrepancies in biological activity data be addressed when using this compound as a pharmacophore? Standardize assay conditions (e.g., solvent DMSO concentration ≤0.1% to avoid cytotoxicity). Validate purity via orthogonal methods (HPLC, elemental analysis). Cross-reference with structurally related compounds like 3-(4-Bromophenyl)propionic acid (CAS 1643-30-7), where substituent positioning alters bioactivity .

Applications in Drug Discovery

Basic: What role does this compound play in medicinal chemistry research? It serves as a building block for protease inhibitors or kinase modulators, leveraging the electron-withdrawing effects of bromo and chloro groups to enhance binding affinity. Analogous compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide, CAS 90841-17-1) are used in structure-activity relationship (SAR) studies .

Advanced: How can the compound’s logP be optimized for improved pharmacokinetics? Introduce hydrophilic groups (e.g., hydroxyl, amine) via late-stage functionalization. Computational modeling (e.g., DFT for pKa prediction) guides rational design. Compare with 3-amino-4-phenylbutanoic acid derivatives, where logP adjustments impact membrane permeability .

Safety and Handling

Basic: What safety precautions are recommended for handling this compound? Wear PPE (gloves, goggles) due to potential irritancy from halogenated aromatics. Store at 2–8°C in airtight containers to prevent degradation. Refer to SDS sheets of analogs like 3-Amino-4-phenylbutanoic acid (CAS 15099-85-1) for disposal guidelines .

Advanced: How can degradation products be identified during long-term storage? Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare with 4-Bromo-2-chlorophenylacetic acid (CAS 916516-89-7), where hydrolytic cleavage of the carboxylic acid group is a common degradation pathway .

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